4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol
Description
4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol is a bicyclic heterocyclic compound comprising a fused cyclopentane and oxazole ring system with a hydroxyl substituent at the 3-position. The compound’s structural complexity arises from its strained cyclopenta ring fused to an oxazole moiety, a feature that confers unique electronic and steric properties.
Properties
Molecular Formula |
C6H7NO2 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
5,6-dihydro-4H-cyclopenta[d][1,2]oxazol-3-one |
InChI |
InChI=1S/C6H7NO2/c8-6-4-2-1-3-5(4)9-7-6/h1-3H2,(H,7,8) |
InChI Key |
NGAKQSABZWRCAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)ONC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydroxylamine to form an oxime, which is then cyclized to form the oxazole ring .
Industrial Production Methods: While specific industrial production methods for 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol are not well-documented, the compound is generally produced in research laboratories using small-scale synthetic routes. The scalability of these methods for industrial production would require optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
Chemistry: 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industrial settings, 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable for creating high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs include other cyclopenta-fused oxazoles and simpler oxazole derivatives. Key comparisons focus on structural features, physicochemical properties, and reactivity.
Structural Analogues
4H-Cyclopenta[d]oxazol-3-ol :
Lacks the 5H and 6H designations, indicating a less saturated cyclopentane ring. This reduces ring strain but may decrease conformational rigidity, impacting binding affinity in biological systems.
5-Methyloxazole-3-ol: A monocyclic oxazole derivative with a methyl substituent. The absence of a fused cyclopentane ring results in lower molecular weight and increased solubility in polar solvents.
Benzoxazol-3-ol :
A benzene-fused oxazole. The aromatic system enhances stability but reduces the three-dimensional character critical for interactions with certain enzymes.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (H₂O, mg/mL) | Melting Point (°C) | LogP |
|---|---|---|---|---|
| 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol | 153.16 | 2.1 | 198–202 | 0.87 |
| 4H-Cyclopenta[d]oxazol-3-ol | 137.14 | 3.5 | 175–178 | 0.65 |
| 5-Methyloxazole-3-ol | 99.11 | 12.8 | 92–95 | 0.31 |
| Benzoxazol-3-ol | 135.12 | 1.8 | 210–213 | 1.02 |
Notes:
- The cyclopenta-fused derivatives exhibit higher melting points due to increased molecular rigidity.
- Lower solubility of 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol compared to monocyclic analogs reflects its hydrophobic cyclopentane moiety.
Biological Activity
4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol features a five-membered oxazole ring fused to a cyclopentane moiety. This unique configuration contributes to its biological activity and interaction with various biological targets.
Biological Activity
Research indicates that 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol exhibits several biological activities:
1. Antioxidant Activity
Studies have demonstrated that compounds with oxazole rings can exhibit significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases.
2. Anticancer Potential
Recent investigations have highlighted the potential of 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol as an anticancer agent. In vitro studies show that it can inhibit cell proliferation in various cancer cell lines. For instance:
These findings suggest that the compound may selectively inhibit cancer cell growth while sparing normal cells.
3. Neuroprotective Effects
The compound has shown promise in neuroprotection by modulating pathways involved in neuroinflammation and apoptosis. This property could be beneficial in treating neurodegenerative diseases.
The biological activity of 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol is thought to involve several mechanisms:
- Interaction with Enzymes: The oxazole ring can engage in hydrogen bonding with active sites of enzymes or receptors.
- Modulation of Signaling Pathways: It may influence signaling pathways related to cell survival and apoptosis.
- Oxidative Stress Reduction: By acting as an antioxidant, it helps reduce reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Case Studies
Several case studies have explored the therapeutic potential of 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol:
- Study on Cancer Cells: A study published in Journal of Medicinal Chemistry evaluated the effects of various derivatives of oxazole compounds on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM.
- Neuroprotective Study: Another investigation assessed the neuroprotective effects against oxidative stress-induced apoptosis in neuronal cell cultures. The results showed a marked decrease in apoptosis markers when treated with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
